3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
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Overview
Description
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a methoxyphenyl group at the 3-position and a thiol group at the 6-position.
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-chloropyridazine in the presence of a base, followed by the introduction of a thiol group at the 6-position through nucleophilic substitution. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar triazole and pyridazine rings but differ in the substituents and their pharmacological activities.
6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: This compound has a piperidine group instead of a methoxyphenyl group, leading to different biological activities. The uniqueness of this compound lies in its specific substituents and the resulting pharmacological properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-17-9-4-2-8(3-5-9)12-14-13-10-6-7-11(18)15-16(10)12/h2-7H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVYSKLPBQXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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